molecular formula C23H21NO4 B2938365 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide CAS No. 904511-14-4

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide

Cat. No. B2938365
CAS RN: 904511-14-4
M. Wt: 375.424
InChI Key: DAJLMKPPMVICRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as 'OPB-9195' and is a derivative of the naturally occurring compound 'coumarin'. OPB-9195 has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized using various methods. However, OPB-9195 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using OPB-9195 in lab experiments.

Future Directions

There are several future directions for OPB-9195, including its potential use in combination with other drugs for the treatment of cancer and other diseases. OPB-9195 can also be modified to improve its solubility and reduce its potential toxicity. Furthermore, the mechanism of action of OPB-9195 can be further studied to identify new targets for drug development.
Conclusion:
In conclusion, OPB-9195 is a promising compound that has potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for OPB-9195 have been discussed in this paper. Further studies are needed to fully understand the potential of OPB-9195 in scientific research.

Synthesis Methods

OPB-9195 can be synthesized using various methods, including the reaction of 3-aminobenzofuran with 4-hydroxycoumarin in the presence of a suitable catalyst. Another method involves the reaction of 3-aminobenzofuran with 4-chlorocoumarin in the presence of a base. The yield and purity of the final product depend on the reaction conditions and the starting materials used.

Scientific Research Applications

OPB-9195 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. OPB-9195 has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and psoriasis.

properties

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-4-20(25)24-22-15-7-5-6-8-18(15)28-23(22)17-12-21(26)27-19-10-9-14(13(2)3)11-16(17)19/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLMKPPMVICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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